molecular formula C4H8O2<br>(CH3)2CHCOOH<br>C4H8O2 B155497 Isobutyric acid CAS No. 79-31-2

Isobutyric acid

Cat. No. B155497
CAS RN: 79-31-2
M. Wt: 88.11 g/mol
InChI Key: KQNPFQTWMSNSAP-UHFFFAOYSA-N
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Patent
US04448985

Procedure details

In Examples 1-10 which follow in Table form, an aqueous solution of isobutyric acid (IBA) was prepared by weighing the desired quantities of the isobutyric acid and water into a 500 ml round bottom glass reaction flask equipped with a mechanical stirrer, a thermometer and reflux condenser. A molar equivalent quantity of a TlX3 salt compound, calculated according to the above-mentioned reaction formula, was added and the reaction mixture heated on an oil bath to the desired temperature with stirring for the desired time. The contents of the flask were then cooled and filtered to remove any insoluble TlX. The filtrate was titrated for unconverted Tl+3 and the product α-hydroxyisobutyric acid (α HIBA) determined by high pressure liquid chromatographic analysis. The α-hydroxyisobutyric acid yield (mol percent) is calculated as follows: ##EQU1##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
round bottom glass
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=[O:5])[CH:2]([CH3:4])[CH3:3].[OH2:7]>>[C:1]([OH:6])(=[O:5])[CH:2]([CH3:4])[CH3:3].[OH:7][C:2]([CH3:4])([CH3:3])[C:1]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)(=O)O
Step Two
Name
round bottom glass
Quantity
500 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for the desired time
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
a thermometer and reflux condenser
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture heated on an oil bath to the desired temperature
TEMPERATURE
Type
TEMPERATURE
Details
The contents of the flask were then cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove any insoluble TlX

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)(=O)O
Name
Type
product
Smiles
OC(C(=O)O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04448985

Procedure details

In Examples 1-10 which follow in Table form, an aqueous solution of isobutyric acid (IBA) was prepared by weighing the desired quantities of the isobutyric acid and water into a 500 ml round bottom glass reaction flask equipped with a mechanical stirrer, a thermometer and reflux condenser. A molar equivalent quantity of a TlX3 salt compound, calculated according to the above-mentioned reaction formula, was added and the reaction mixture heated on an oil bath to the desired temperature with stirring for the desired time. The contents of the flask were then cooled and filtered to remove any insoluble TlX. The filtrate was titrated for unconverted Tl+3 and the product α-hydroxyisobutyric acid (α HIBA) determined by high pressure liquid chromatographic analysis. The α-hydroxyisobutyric acid yield (mol percent) is calculated as follows: ##EQU1##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
round bottom glass
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=[O:5])[CH:2]([CH3:4])[CH3:3].[OH2:7]>>[C:1]([OH:6])(=[O:5])[CH:2]([CH3:4])[CH3:3].[OH:7][C:2]([CH3:4])([CH3:3])[C:1]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)(=O)O
Step Two
Name
round bottom glass
Quantity
500 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for the desired time
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
a thermometer and reflux condenser
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture heated on an oil bath to the desired temperature
TEMPERATURE
Type
TEMPERATURE
Details
The contents of the flask were then cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove any insoluble TlX

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)(=O)O
Name
Type
product
Smiles
OC(C(=O)O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.